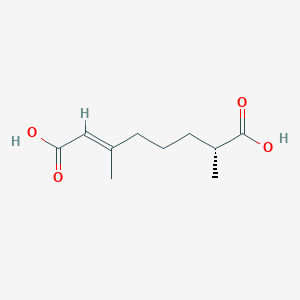
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
Übersicht
Beschreibung
“2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-” is a chemical compound with the CAS Number: 87172-91-6 . It is also known by the IUPAC Name (R,E)-3,7-dimethyloct-2-enedioic acid . The molecular weight of this compound is 200.23 .
Physical And Chemical Properties Analysis
The compound “2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-” has a molecular weight of 200.23 . It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- has been explored in electrochemical studies. Researchers have investigated its electrochemical oxidation, discovering multiple oxidation peaks and proposing detailed reaction mechanisms. For instance, studies have revealed that 7,9-dimethyluric acid, a structurally related compound, exhibits two oxidation peaks at a pyrolytic graphite electrode. The first peak involves a two-electron electrooxidation yielding a quinonoid cation, leading to a series of complex reactions and final products like 1,3-dimethylallantoin (Chen & Dryhurst, 1983), (Chen & Dryhurst, 1983).
Synthetic Chemistry
The compound has also been a focus in synthetic chemistry, particularly in the synthesis of rigid analogues of biomolecules. For example, researchers have synthesized a rigid analogue of 2-amino-adipic acid using a process that involves the creation of an 8-azabicyclo[3.2.1]octane skeleton, a structure related to the target compound (Kubyshkin et al., 2009).
Metabolic Studies
There have been studies on the metabolic origins of related unsaturated dicarboxylic acids, which are relevant to understanding the metabolism of 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-. These studies have identified urinary metabolites derived from the oxidation of oleic and linoleic acids, providing insights into the metabolic degradation pathways of unsaturated fatty acids (Jin & Tserng, 1990).
Chemical Synthesis and Applications
Further, research has been conducted on the synthesis and applications of molecules structurally similar to 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-. These include studies on the synthesis of complex molecular structures for applications in various fields, such as material science and pharmaceuticals. For instance, research on the synthesis of conformationally constrained ACPD analogues and their potential applications highlights the versatility of similar compounds in chemical synthesis (Ezquerra et al., 1995).
Environmental and Health Studies
Additionally, there is research on related compounds in environmental and health contexts. For example, studies on phthalates, which include similar structural elements, provide insights into the health implications and environmental presence of these compounds, which can indirectly inform research on 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- (Hauser & Calafat, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E,7R)-3,7-dimethyloct-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKHKIHRLWODC-HYDMIIDASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=CC(=O)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC/C(=C/C(=O)O)/C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



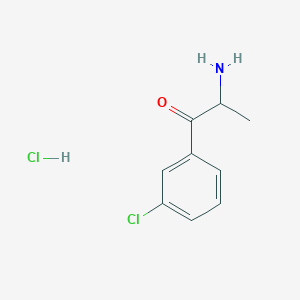
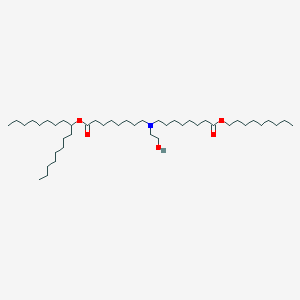
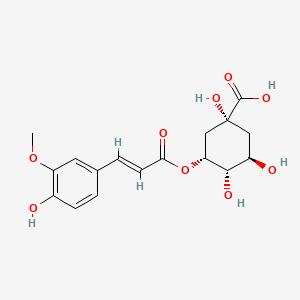
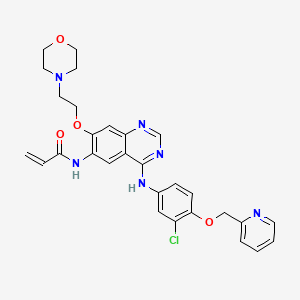
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)
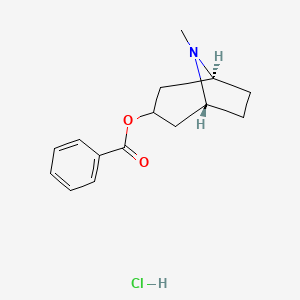
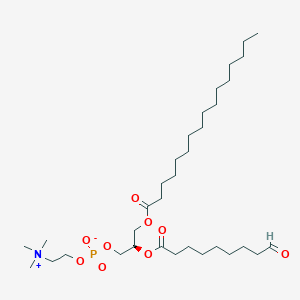
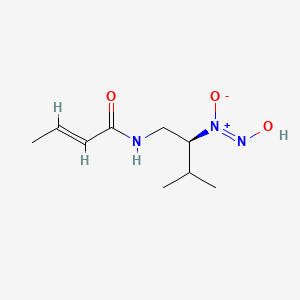
![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)
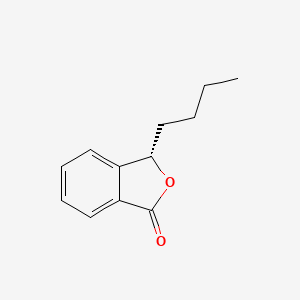
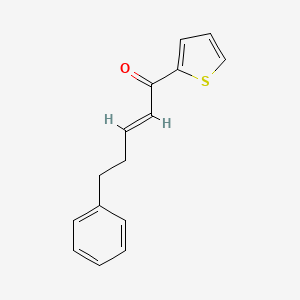
![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)
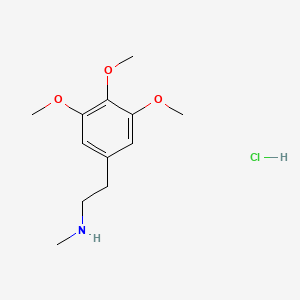
![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)